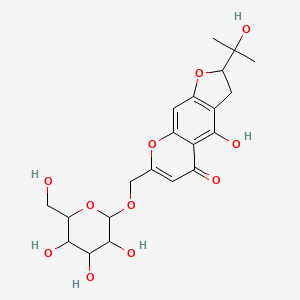

prim-O-Glucosylangelicain

描述

属性

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQLZWZRFMJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Biological Properties of prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the natural compound prim-O-Glucosylangelicain. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Synonyms: prim-O-glucosylcimifugin, Cimifugin 7-glucoside.[1] CAS Number: 80681-45-4[1]

Physical and Chemical Properties

This compound is a flavonoid compound that has been isolated from various plant species, including those of the Angelica, Cimicifuga, and Saposhnikovia genera.[1] It presents as a powder in its solid form.[1] While detailed spectral data from techniques such as 1H-NMR and 13C-NMR are used for its identification, public access to these specific spectra is limited.[1] However, key physical and chemical properties have been reported and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C22H28O11 | [1][2][3] |

| Molecular Weight | 468.45 g/mol | [1][2][3][4][5] |

| Melting Point | 132-133 °C | [] |

| Solubility | DMSO: ≥ 150 mg/mL (320.20 mM)[7]; 10 mM in DMSO[]; 55 mg/mL (117.41 mM) in DMSO[5]; 2 mg/mL (4.27 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[5] | [5][][7] |

| Appearance | Powder | [1][] |

| Purity | >98% (Commercially available) | [] |

Biological Activity and Signaling Pathway

Recent studies have elucidated the anticancer properties of this compound, particularly its effects on acute lymphoblastic leukemia cells. The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. This biological activity is mediated through a distinct signaling pathway.

The proposed mechanism involves the degradation of β-tubulin, a key component of the microtubule network essential for mitotic spindle formation. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition. Concurrently, this compound downregulates the levels of phosphorylated Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of G2/M progression. The culmination of these events is the activation of the apoptotic cascade, evidenced by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).

Caption: Signaling pathway of this compound in leukemia cells.

Experimental Protocols

The following sections outline the general methodologies employed to investigate the biological activities of this compound.

Determination of Physical Properties

Melting Point: The melting point of this compound is determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

Solubility: The solubility of this compound is assessed in various solvents. A known amount of the compound is added to a specific volume of the solvent (e.g., DMSO, water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved compound is then determined, often by spectrophotometry or by evaporating the solvent and weighing the residue. For high-throughput screening, solubility can be estimated by adding the compound to the solvent until a precipitate is observed.

Biological Assays

Cell Culture: Human acute lymphoblastic leukemia cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Cycle Analysis by Flow Cytometry:

-

Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Following treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.[8][9]

-

The fixed cells are then washed with PBS and resuspended in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A.[8][10][11]

-

After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.[8][9][10][11][12]

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[8]

Caspase Activity Assay:

-

Leukemia cells are treated with this compound or a vehicle control for a predetermined time.

-

Cells are then lysed to release intracellular contents.

-

The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for caspase-3, caspase-8, or caspase-9.[13][14][15][16][17] These substrates are typically short peptides conjugated to a reporter molecule that is released upon cleavage by the active caspase.

-

The fluorescence or absorbance of the cleaved reporter molecule is measured using a microplate reader.[14][15]

-

The level of caspase activity is proportional to the measured signal and is normalized to the total protein concentration of the lysate.[14]

Western Blot Analysis for β-tubulin and Phosphorylated CDK1:

-

Cells are treated as described above and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[14]

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for β-tubulin and phosphorylated CDK1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

References

- 1. CAS 80681-45-4 | Prim-O-glucosylcimifugin [phytopurify.com]

- 2. Prim-O-Glucosylcimifugin | C22H28O11 | CID 14034912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Prim-o-glucosylcimifugin supplier | CAS No :80681-45-4 | AOBIOUS [aobious.com]

- 5. Prim-O-glucosylcimifugin | NO Synthase | JAK | TNF | COX | TargetMol [targetmol.com]

- 7. Prim-O-glucosylcimifugin | CAS:80681-45-4 | Polyphenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. wp.uthscsa.edu [wp.uthscsa.edu]

- 9. corefacilities.iss.it [corefacilities.iss.it]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

An In-Depth Technical Guide to prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain is a natural product isolated from the rhizomes of Cimicifuga foetida L.[1], a plant species with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties. While information on this specific compound is limited in publicly accessible literature, this document consolidates the known data and provides context based on related compounds from the same source. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential of natural compounds from Cimicifuga species.

Chemical Identity and Properties

This compound is a glycoside, a class of compounds prevalent in Cimicifuga foetida[2]. While detailed experimental data for this compound is not widely available, the fundamental chemical information is summarized below.

Chemical Structure and Formula

Based on its name, this compound is presumed to be a glycoside derivative of angelicain or a related chromone structure. Chromones are a known class of compounds isolated from Cimicifuga foetida[2][3][4].

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₁₁ | N/A |

| Molecular Weight | 454.4 g/mol | N/A |

| CAS Number | 85889-15-2 | N/A |

| Appearance | Powder | N/A |

| Source | Rhizomes of Cimicifuga foetida L. | [1] |

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not explicitly documented in the available literature. However, a general methodology for the isolation of chemical constituents from Cimicifuga foetida can be inferred from various studies on this plant.

General Isolation Procedure for Compounds from Cimicifuga foetida

The following is a generalized workflow for the isolation of compounds from the rhizomes of Cimicifuga foetida, which could be adapted for the targeted isolation of this compound.

References

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

Introduction

prim-O-Glucosylangelicain, a naturally occurring chromone glucoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed isolation methodologies, and insights into its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The principal natural source of this compound identified in the scientific literature is the rhizome of Cimicifuga foetida L., a plant belonging to the Ranunculaceae family.[1] This plant has a history of use in traditional medicine, and modern phytochemical investigations have led to the isolation of various bioactive compounds, including this compound.

Isolation of this compound from Cimicifuga foetida

The isolation of this compound from the rhizomes of Cimicifuga foetida involves a multi-step process of extraction and chromatographic purification. A key study by Cao et al. (2005) outlines a successful methodology for its isolation.

Experimental Protocol:

1. Plant Material and Extraction:

-

Dried and powdered rhizomes of Cimicifuga foetida are subjected to extraction with a suitable solvent, such as ethanol, at an elevated temperature.

-

The resulting crude extract is then concentrated to yield a residue.

-

This residue is subsequently dissolved in warm water (50-60°C) and filtered to separate the water-soluble and insoluble fractions.

2. Fractionation:

-

The water-soluble extract, which contains this compound, is the starting point for further purification.

3. Chromatographic Purification:

-

The water extract is subjected to repeated column chromatography using silica gel as the stationary phase.[2][3][4]

-

While the specific solvent systems and gradients used for the elution of this compound are not detailed in the available literature, a common approach for separating polar glycosides like this compound would involve a gradient elution. This typically starts with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increases the polarity by adding a more polar solvent (e.g., methanol).

-

Fractions are collected and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing the target compound.

-

Fractions containing pure this compound are then combined and concentrated.

An illustrative workflow for the isolation process is provided below:

Quantitative Data:

| Parameter | Value | Source |

| Starting Material | Rhizomes of Cimicifuga foetida | Cao et al., 2005 |

| Yield | 1.5 g (from the water extract) | Cao et al., 2005 |

Spectroscopic Data

Table of Expected Spectroscopic Data:

| Technique | Solvent | Expected Key Signals |

| ¹H NMR | CDCl₃ or DMSO-d₆ | Signals corresponding to aromatic protons of the chromone core, a characteristic anomeric proton signal for the glucose moiety, and signals for the sugar ring protons. |

| ¹³C NMR | CDCl₃ or DMSO-d₆ | Resonances for the carbonyl carbon and other carbons of the chromone nucleus, as well as the characteristic signals for the glucose carbons.[1][5][6][7][8] |

| Mass Spec. | ESI-MS | A molecular ion peak corresponding to the calculated mass of this compound. |

| UV Spec. | Methanol | Absorption maxima characteristic of the chromone scaffold. |

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-nociceptive (pain-relieving) properties. A key study on its biological effects revealed its ability to modulate inflammatory pathways.

Anti-Inflammatory and Anti-Nociceptive Effects:

-

Reduction of Pro-inflammatory Cytokines: The compound has been shown to reduce the serum levels of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in animal models of arthritis.

-

Downregulation of COX-2: It exerts its anti-nociceptive effects by downregulating the expression of cyclooxygenase-2 (COX-2) in the spine. COX-2 is a key enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation.

Postulated Signaling Pathways:

The observed reduction in TNF-α, IL-1β, and IL-6 production strongly suggests that this compound interacts with upstream signaling pathways that regulate the transcription of these cytokines. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the primary regulators of these pro-inflammatory mediators.[9][10][11][12][13][14][15][16][17][18][19]

Based on this, a putative mechanism of action is proposed:

This proposed mechanism suggests that this compound may inhibit the activation of the MAPK and NF-κB signaling cascades, leading to a decrease in the production of TNF-α, IL-1β, and IL-6. This, in turn, would lead to the downregulation of COX-2 and a reduction in inflammation and pain. Further research is required to fully elucidate the specific molecular targets of this compound within these pathways.

Conclusion

This compound, isolated from Cimicifuga foetida, presents a promising scaffold for the development of novel anti-inflammatory and analgesic agents. This guide provides a foundational understanding of its natural sourcing and a general protocol for its isolation. The elucidation of its inhibitory effects on pro-inflammatory cytokine production via potential modulation of the NF-κB and MAPK pathways opens avenues for further mechanistic studies and drug development efforts. Future research should focus on optimizing the isolation protocol, fully characterizing the compound using modern spectroscopic methods, and conducting in-depth investigations into its molecular mechanism of action.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. swambechemicals.wordpress.com [swambechemicals.wordpress.com]

- 3. Why is Silica Gel used in Column Chromatography? - Desicca Chemicals [desiccantsmanufacturers.com]

- 4. chemiis.com [chemiis.com]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. researchgate.net [researchgate.net]

- 8. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-1beta and TNF-alpha regulate IL-6-type cytokines in gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential regulation of IL 6, IL 1 A, IL 1 beta and TNF alpha production in LPS-stimulated human monocytes: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]

- 12. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. Compromised MAPK signaling in human diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Prim-O-Glucosylangelicain in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, a naturally occurring angular furanocoumarin glycoside, holds significant interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning with the general phenylpropanoid pathway and culminating in the formation of the angelicin core structure, followed by a final glycosylation step. While significant progress has been made in elucidating the biosynthesis of the aglycone, angelicin, the specific enzyme responsible for the terminal glucosylation remains to be fully characterized. This document summarizes the current knowledge, presents available quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Furanocoumarins and this compound

Furanocoumarins are a class of plant secondary metabolites known for their diverse biological activities, including phototoxicity, antimicrobial, and insecticidal properties. They are structurally characterized by a furan ring fused to a coumarin backbone. Based on the position of the furan ring fusion, they are classified into linear (psoralen-type) and angular (angelicin-type) furanocoumarins. Angelicin and its derivatives are of particular interest due to their potential therapeutic applications.

This compound is the O-glucoside of angelicin. The glycosylation of furanocoumarins is a critical modification that can alter their solubility, stability, and biological activity. This guide focuses on the enzymatic steps leading to the formation of this compound in plants.

The Biosynthetic Pathway to Angelicin

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the precursor umbelliferone. From umbelliferone, the pathway branches to form either linear or angular furanocoumarins. The formation of the angular furanocoumarin, angelicin, involves a series of enzymatic reactions catalyzed by prenyltransferases and cytochrome P450 monooxygenases.

Formation of the Precursor: Umbelliferone

The biosynthesis of umbelliferone starts from the amino acid L-phenylalanine, which is a product of the shikimate pathway. The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching Coenzyme A to form p-coumaroyl-CoA.

-

p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): Hydroxylates p-coumaroyl-CoA at the 2' position.

-

Spontaneous Lactonization: The resulting intermediate undergoes spontaneous ring closure to form umbelliferone.

The Angular Furanocoumarin Branch: Synthesis of Angelicin

From the central precursor umbelliferone, the pathway to angelicin proceeds as follows:

-

Umbelliferone C8-Prenyltransferase (U8PT): This enzyme catalyzes the regiospecific prenylation of umbelliferone at the C-8 position using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, forming osthenol. This is a key branching point, as prenylation at the C-6 position would lead to the linear furanocoumarin pathway.

-

(+)-Columbianetin Synthase: A cytochrome P450 monooxygenase that catalyzes the cyclization of the prenyl side chain of osthenol to form (+)-columbianetin.

-

Angelicin Synthase (AS): This is another crucial cytochrome P450 enzyme, belonging to the CYP71AJ subfamily, which catalyzes the final step in the formation of the angelicin core structure from (+)-columbianetin.[1]

Final Step: Glycosylation of Angelicin

The terminal step in the biosynthesis of this compound is the glycosylation of the hydroxyl group of angelicin.

-

UDP-glucosyltransferase (UGT): This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). This class of enzymes utilizes UDP-glucose as a sugar donor to attach a glucose moiety to the acceptor molecule, angelicin. While the involvement of a UGT is certain, the specific UGT responsible for the synthesis of this compound has not yet been definitively identified and characterized. Research in related species suggests that UGTs from various families are involved in the glycosylation of coumarins.[2]

Quantitative Data

Quantitative data for the enzymes in the this compound pathway is limited. The following table summarizes available information for homologous enzymes involved in furanocoumarin biosynthesis.

| Enzyme | Substrate(s) | Product(s) | Plant Source | Km (µM) | kcat (s-1) | Reference |

| Angelicin Synthase (CYP71AJ4) | (+)-Columbianetin | Angelicin | Pastinaca sativa | 2.1 ± 0.4 | 1.87 ± 0.23 | [3] |

| Psoralen Synthase (CYP71AJ3) | (+)-Marmesin | Psoralen | Pastinaca sativa | 1.5 ± 0.3 | 2.5 ± 0.3 | [3] |

| Umbelliferone 6-Prenyltransferase (PcPT) | Umbelliferone, DMAPP | Demethylsuberosin (major), Osthenol (minor) | Petroselinum crispum | 25 ± 5 (Umbelliferone), 150 ± 20 (DMAPP) | 0.01 | [4] |

Note: Data for the specific UGT involved in this compound formation is not currently available.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of the this compound biosynthetic pathway.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes (e.g., Angelicin Synthase)

Objective: To produce and functionally verify the activity of P450 enzymes involved in the pathway.

Methodology:

-

Gene Isolation and Cloning:

-

Isolate total RNA from a plant source known to produce angular furanocoumarins (e.g., Angelica or Pastinaca species).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target P450 gene (e.g., CYP71AJ) using gene-specific primers.

-

Clone the amplified PCR product into a yeast expression vector (e.g., pYeDP60).

-

-

Yeast Transformation and Expression:

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) with the expression construct.

-

Select transformed yeast colonies on appropriate selection media.

-

Grow a liquid culture of the transformed yeast and induce protein expression by adding galactose.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., (+)-columbianetin for angelicin synthase), and an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Analyze the extracted products by HPLC or LC-MS to identify and quantify the formation of angelicin.

-

Umbelliferone Prenyltransferase Assay

Objective: To measure the activity of umbelliferone C8-prenyltransferase.

Methodology:

-

Enzyme Source: Microsomal fractions from plant tissues or heterologously expressed enzyme.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates: Umbelliferone and Dimethylallyl pyrophosphate (DMAPP)

-

Divalent cation (e.g., MgCl2)

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the products with ethyl acetate.

-

Analysis: Analyze the extracted products by HPLC or LC-MS to detect the formation of osthenol.

Identification and Characterization of UDP-Glucosyltransferases (UGTs)

Objective: To identify and characterize the UGT responsible for angelicin glycosylation.

Methodology:

-

Candidate Gene Identification:

-

Perform transcriptome analysis of plant tissues known to accumulate this compound to identify candidate UGT genes that are co-expressed with other genes in the furanocoumarin pathway.

-

Use homology-based cloning with primers designed from conserved regions of known flavonoid or coumarin UGTs.

-

-

Heterologous Expression:

-

Clone candidate UGT genes into an E. coli expression vector (e.g., pGEX or pET series).

-

Express the recombinant UGT protein in E. coli and purify it using affinity chromatography (e.g., GST-tag or His-tag).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified UGT enzyme, the aglycone substrate (angelicin), and the sugar donor (UDP-glucose).

-

Incubate the reaction at an optimal temperature and pH.

-

Analyze the reaction products by HPLC or LC-MS to confirm the formation of this compound.

-

-

Kinetic Analysis:

-

Determine the Km and Vmax values for angelicin and UDP-glucose by varying the concentration of one substrate while keeping the other saturated.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for P450 Enzyme Characterization

Caption: Workflow for the functional characterization of P450 enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound involves a series of well-defined enzymatic steps leading to the formation of the angelicin aglycone, followed by a final glycosylation event. While the enzymes responsible for the synthesis of angelicin are becoming increasingly understood, particularly the roles of specific cytochrome P450 families, the UDP-glucosyltransferase that catalyzes the final step remains to be identified. Future research should focus on the isolation and characterization of this UGT to complete our understanding of the pathway. This knowledge will be instrumental for the metabolic engineering of plants or microbial systems to produce this compound and other valuable furanocoumarin derivatives for pharmaceutical applications. The development of robust analytical methods for the quantitative analysis of all intermediates and final products will also be crucial for optimizing these engineered systems.

References

In-depth Technical Guide: prim-O-Glucosylangelicain (CAS 85889-15-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain is a naturally occurring chromone glycoside.[1] This technical guide synthesizes the currently available physicochemical data for this compound (CAS 85889-15-2). Despite its documented isolation and structural elucidation, publicly accessible information regarding its specific biological activities, associated signaling pathways, and detailed experimental protocols for bioassays is notably scarce. This document provides a summary of its known properties and serves as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, formulation, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 85889-15-2 | [1][2][3][][5] |

| Molecular Formula | C₂₁H₂₆O₁₁ | [2][3][] |

| Molecular Weight | 454.4 g/mol | [2] |

| IUPAC Name | (2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | [2][3][] |

| SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | [2] |

| Physical Description | Powder | [2] |

| Purity | >98% | [2] |

| Solubility | Information not available. General advice suggests warming to 37°C and using an ultrasonic bath to aid dissolution. | [2] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months. | [2] |

Natural Source and Isolation

This compound is a natural product isolated from the roots of Cimicifuga foetida L.[1][][6], a plant species used in traditional medicine. The structure of this compound was established through spectroscopic and chemical methods, with its initial characterization reported in a 1983 publication in the Chemical & Pharmaceutical Bulletin.[1]

Biological Activity and Signaling Pathways

As of the latest available data, there is a significant lack of published research detailing the specific biological activities of this compound. While other compounds isolated from Cimicifuga foetida have been investigated for various pharmacological effects, this particular chromone glycoside has not been the subject of extensive biological screening or mechanism of action studies. Therefore, no information on its associated signaling pathways can be provided at this time.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, specific experimental protocols for its bioassays are not available. For researchers interested in investigating this compound, a general workflow for the isolation and characterization of natural products is suggested below.

Conclusion and Future Directions

This compound is a well-characterized chemical entity in terms of its structure and physicochemical properties. However, a significant knowledge gap exists regarding its biological functions. This presents an opportunity for further research to explore its potential pharmacological activities. Future studies could involve a broad range of in vitro and in vivo screening assays to elucidate its bioactivity profile and to identify any potential therapeutic applications. The detailed structural information available provides a solid foundation for such investigations.

References

Navigating the Physicochemical Landscape of Prim-O-Glucosylangelicain: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data on the solubility and stability of prim-O-Glucosylangelicain in various solvents is not publicly available. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for researchers to determine these crucial physicochemical parameters. The methodologies outlined are based on standard pharmaceutical industry and academic research guidelines for natural products.

Introduction to this compound

This compound is a natural product belonging to the chromone glycoside class of compounds. It has been isolated from the rhizomes of Cimicifuga foetida L. (Ranunculaceae), a plant with a history of use in traditional medicine.[1][2] The structural combination of a chromone backbone with a glucose moiety suggests that its solubility and stability will be influenced by both the aromatic and carbohydrate components. Understanding these properties is fundamental for its development as a potential therapeutic agent, impacting formulation, bioavailability, and shelf-life.

Solubility Determination: A Methodological Approach

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a reliable measure of the saturation point of a compound in a given solvent.[3][4]

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Standard Solutions:

-

Accurately weigh a reference standard of this compound.

-

Prepare a stock solution in a suitable solvent in which the compound is freely soluble (e.g., methanol or DMSO).

-

Generate a series of calibration standards by serial dilution of the stock solution to cover a linear concentration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, DMSO, acetone).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker.

-

Collect aliquots of the supernatant at predetermined time intervals (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Analysis (HPLC-UV):

-

Immediately filter the collected aliquots through a 0.22 µm syringe filter to remove undissolved solids.

-

Dilute the filtered samples with the mobile phase to fall within the calibration curve range.

-

Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A typical method for a chromone glycoside might involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

-

Data Presentation: Solubility of this compound

The results should be compiled into a clear and concise table for comparative analysis.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | 7.0 | Experimental Value | Calculated Value |

| Phosphate Buffer | 25 | 5.0 | Experimental Value | Calculated Value |

| Phosphate Buffer | 25 | 7.4 | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

| DMSO | 25 | N/A | Experimental Value | Calculated Value |

| Acetone | 25 | N/A | Experimental Value | Calculated Value |

Stability Assessment: Protocols for a Robust Profile

Stability testing is crucial to determine the intrinsic stability of a molecule and to develop a stable formulation. This involves both forced degradation studies and long-term stability testing under various environmental conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies expose the compound to stress conditions to identify potential degradation products and pathways.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

-

Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 methanol:water).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark. A solid sample should also be tested under the same conditions.

-

Photostability: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize if necessary (for acidic and basic conditions).

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Presentation: Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | % Degradation | No. of Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 | 100 | Experimental Value | Calculated Value | Experimental Value |

| Basic Hydrolysis | 0.1 M NaOH, RT | 8 | 100 | Experimental Value | Calculated Value | Experimental Value |

| Oxidation | 3% H₂O₂, RT | 24 | 100 | Experimental Value | Calculated Value | Experimental Value |

| Thermal (Solution) | 60°C | 48 | 100 | Experimental Value | Calculated Value | Experimental Value |

| Thermal (Solid) | 60°C | 48 | 100 | Experimental Value | Calculated Value | Experimental Value |

| Photolytic | ICH Q1B | 24 | 100 | Experimental Value | Calculated Value | Experimental Value |

Experimental Protocol: Long-Term Stability Study

Long-term stability studies are conducted under controlled storage conditions to establish a re-test period or shelf life.

-

Sample Preparation and Storage:

-

Package the solid this compound in containers that mimic the proposed storage and distribution packaging.

-

Store the samples in stability chambers under ICH recommended conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

-

-

Testing Schedule:

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

-

Analysis:

-

Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

-

Data Presentation: Long-Term Stability of this compound

| Storage Condition | Time (months) | Appearance | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 | Conforms | Experimental Value | Experimental Value |

| 3 | Observation | Experimental Value | Experimental Value | |

| 6 | Observation | Experimental Value | Experimental Value | |

| 12 | Observation | Experimental Value | Experimental Value | |

| 40°C / 75% RH | 0 | Conforms | Experimental Value | Experimental Value |

| 3 | Observation | Experimental Value | Experimental Value | |

| 6 | Observation | Experimental Value | Experimental Value |

Visualizing the Workflow

Solubility Determination Workflow

Stability Testing Workflow

References

potential biological activities of angelicain glucosides

An In-Depth Technical Guide to the Potential Biological Activities of Glycosides from Angelica Species

Introduction

The genus Angelica encompasses a variety of plant species that are integral to traditional medicine systems worldwide, particularly in Asia. Modern phytochemical research has identified a wealth of bioactive compounds within these plants, including coumarins, flavonoids, and polysaccharides. While the term "angelicain glucosides" is not standard, this guide focuses on the diverse glycosides isolated from Angelica species and their significant, scientifically validated biological activities. Glycosides, molecules in which a sugar is bound to another functional group, are abundant in Angelica and contribute substantially to the therapeutic properties of these plants. This document provides a technical overview of their anti-inflammatory, neuroprotective, and anti-cancer properties, among others, tailored for researchers, scientists, and drug development professionals.

Neuroprotective Activities

Glycosides from various Angelica species have demonstrated significant potential in mitigating neurodegenerative processes. The primary mechanisms include acetylcholinesterase (AChE) inhibition, protection against oxidative stress, and reduction of amyloid-β (Aβ)-induced neurotoxicity.

Quantitative Data on Neuroprotective Effects

| Compound/Extract | Angelica Species | Assay/Model | Activity Measurement | Reference |

| Kaempferol-3-O-rutinoside | A. shikokiana | AChE Inhibition | IC₅₀: 50.4 µM | |

| Kaempferol-3-O-glucoside | A. shikokiana | AChE Inhibition | IC₅₀: 80.4 µM | [1] |

| Kaempferol-3-O-rutinoside | A. shikokiana | Aβ₂₅₋₃₅-induced neurotoxicity in Neuro-2A cells | 30% ± 6.8% increase in cell viability at 100 µM | [1] |

| Kaempferol-3-O-glucoside | A. shikokiana | Aβ₂₅₋₃₅-induced neurotoxicity in Neuro-2A cells | Significant neuroprotection at 100 µM | [1] |

| Nodakenin | A. gigas | Scopolamine-induced memory impairment in mice | Cognitive performance enhancement | [2] |

Experimental Protocols for Neuroprotective Assays

1.2.1 Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of isolated compounds on AChE is commonly evaluated using Ellman's method.[1] This colorimetric assay measures the activity of the enzyme by quantifying the formation of 5-thio-2-nitrobenzoate from the reaction of acetylthiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The protocol involves:

-

Preparation of a reaction mixture containing the AChE enzyme, DTNB, and the test compound (e.g., flavonoid glycosides) in a buffer solution.

-

Initiation of the reaction by adding the substrate, acetylthiocholine.

-

Monitoring the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.

-

Calculation of the percentage of inhibition relative to a control without the inhibitor. IC₅₀ values are then determined from dose-response curves.

1.2.2 Aβ-Peptide-Induced Neurotoxicity Assay

This assay assesses the ability of compounds to protect neuronal cells from toxicity induced by amyloid-β peptides, a hallmark of Alzheimer's disease.[1]

-

Cell Culture: Mouse neuroblastoma cells (Neuro-2A) are cultured in appropriate media.

-

Induction of Toxicity: Cells are treated with a neurotoxic fragment of amyloid-β, such as Aβ₂₅₋₃₅, for a specified period (e.g., 72 hours).

-

Co-treatment: In parallel, cells are co-treated with Aβ₂₅₋₃₅ and various concentrations of the test glycosides.

-

Cell Viability Assessment: Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The percentage increase in cell viability compared to cells treated with Aβ₂₅₋₃₅ alone indicates the neuroprotective effect.[1]

Visualization of Experimental Workflow

Caption: Workflow for isolating and testing neuroprotective glycosides.

Anti-inflammatory Activities

Glycosides and polysaccharide fractions from Angelica species exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

| Compound/Extract | Angelica Species | Assay/Model | Activity Measurement (IC₅₀ in µg/mL) | Reference |

| A. sinensis Water Extract (ASW) | A. sinensis | LPS-induced RAW 264.7 | IL-6: 954.3 | [3][4] |

| ASW | A. sinensis | LPS-induced RAW 264.7 | TNF-α: 387.3 | [3][4] |

| ASW | A. sinensis | LPS-induced RAW 264.7 | MCP-1: 191.7 | [3][4] |

| ASW | A. sinensis | LPS-induced RAW 264.7 | VEGF: 110.1 | [3][4] |

| Angelol A-3'-β-D-glucoside | A. pubescens | LPS-induced RAW 264.7 | Moderate NO inhibition | [5][6] |

| Angelica Polysaccharide (ASP) | A. sinensis | LPS-induced macrophages | Inhibition of IL-1β, IL-6, TNF-α |

Experimental Protocols for Anti-inflammatory Assays

2.2.1 Inhibition of Inflammatory Mediators in Macrophages

This protocol is used to assess the anti-inflammatory effects of Angelica extracts on lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

-

Cell Culture: RAW 264.7 mouse macrophage cells are cultured.

-

Stimulation: Cells are stimulated with LPS to induce an inflammatory response, leading to the production of nitric oxide (NO), cytokines (TNF-α, IL-6), and other inflammatory mediators.

-

Treatment: Cells are co-treated with LPS and various concentrations of the test extract (e.g., ASW).

-

Quantification of Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokines: Levels of cytokines like TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits or multiplex cytokine assays.

-

-

Data Analysis: The IC₅₀ values, representing the concentration required to inhibit 50% of the mediator production, are calculated.

2.2.2 Gene Expression Analysis

To understand the molecular mechanisms, the effect of the glycosides on the expression of inflammation-related genes is analyzed.[3][4]

-

Treatment and RNA Extraction: RAW 264.7 cells are treated as described above. Total RNA is then extracted from the cells.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of target genes (e.g., NOS2, PTGS2 (COX-2), JAK2, STAT1) are quantified by real-time RT-PCR using specific primers. Gene expression is normalized to a housekeeping gene.

Signaling Pathways in Inflammation

Compounds from Angelica species, including polysaccharides, have been shown to inhibit inflammation by targeting crucial signaling pathways like NF-κB, MAPK, and JAK-STAT.[4][7] Angelicin, a related furocoumarin, also suppresses inflammation by inhibiting MAPK and NF-κB activation.[7]

Caption: Inhibition of pro-inflammatory signaling by Angelica compounds.

Anti-Cancer Activities

Extracts and compounds from Angelica species, particularly A. gigas, exhibit anti-cancer properties. While much research has focused on the pyranocoumarins decursin and decursinol angelate, polysaccharide fractions also play a significant role by modulating the immune system.

Quantitative Data on Anti-Cancer Effects

| Compound/Extract | Angelica Species | Assay/Model | Activity Measurement | Reference |

| A. gigas Ethanol Extract | A. gigas | Lewis Lung Cancer (LLC) allograft in mice | Significant tumor growth inhibition at 30 mg/kg | [8] |

| A. gigas Ethanol Extract | A. gigas | PC-3 and DU145 prostate cancer xenograft in mice | Significant tumor growth inhibition at 100 mg/kg | [8] |

| Immuno-stimulatory A. gigas component (ISAg) | A. gigas | B16 melanoma cells in mice | Induced cytotoxicity via NK and NKT cells | [9] |

Experimental Protocols for Anti-Cancer Assays

3.2.1 In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo anti-cancer efficacy of Angelica extracts.[8]

-

Cell Implantation: Human cancer cells (e.g., PC-3 prostate cancer cells) are injected subcutaneously into immunodeficient mice. For allografts, mouse cancer cells (e.g., LLC) are implanted into syngeneic mice.

-

Treatment: Once tumors are established, mice are treated with the Angelica extract (e.g., orally or via intraperitoneal injection) at specified doses and schedules. A control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study. Mouse body weight is also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. They can be further analyzed for biomarkers of proliferation (Ki67), angiogenesis (VEGF), and apoptosis (TUNEL assay).

3.2.2 Immune Cell Activation Assay

This assay investigates the immuno-stimulatory effects of Angelica polysaccharides.[9]

-

Cell Isolation and Culture: Innate immune cells, such as dendritic cells (DCs) or macrophages, are isolated and cultured.

-

Treatment: Cells are treated with the immuno-stimulatory component (e.g., ISAg).

-

Cytokine Secretion: The supernatant is collected and analyzed for the secretion of key cytokines like IL-12 using ELISA.

-

NK/NKT Cell Cytotoxicity: The ability of ISAg to enhance the killing of tumor cells (e.g., B16 melanoma) by natural killer (NK) and NKT cells is tested in a co-culture system or in a tumor-bearing mouse model.

Mechanism of Immuno-stimulatory Anti-Cancer Activity

Caption: ISAg from A. gigas stimulates an anti-tumor immune response.

Other Biological Activities

Glycosides from Angelica species have also been reported to possess other therapeutic properties, including anti-platelet and antioxidant activities.

Quantitative Data on Other Activities

| Compound | Angelica Species | Biological Activity | Assay/Model | Result | Reference |

| 11-O-β-D-glucopyranosyl thamnosmonin | A. apaensis | Anti-platelet Aggregation | Rabbit platelet aggregation induced by PAF, AA, APD | Weak inhibitory effect | [10] |

| 12-O-β-D-glucopyranosyl gosferol | A. apaensis | Anti-platelet Aggregation | Rabbit platelet aggregation induced by PAF, AA, APD | Weak inhibitory effect | [10] |

| Isoquercitrin | A. keiskei | Antioxidant | DPPH, ABTS, OH, H₂O₂ radical scavenging | High activity at low concentrations | [11] |

| Hyperoside | A. keiskei | Antioxidant | DPPH, ABTS, OH, H₂O₂ radical scavenging | High activity at low concentrations | [11] |

Experimental Protocols

4.2.1 Anti-Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets.[10]

-

Platelet Preparation: Platelet-rich plasma is prepared from rabbit blood.

-

Induction of Aggregation: An aggregating agent such as platelet-activating factor (PAF), arachidonic acid (AA), or ADP is added to the platelet suspension to induce aggregation.

-

Treatment: The test compound is pre-incubated with the platelets before the addition of the aggregating agent.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the platelet suspension using an aggregometer.

4.2.2 Antioxidant (Radical Scavenging) Assays

These assays quantify the ability of compounds to neutralize free radicals.[11]

-

DPPH Assay: Measures the bleaching of the purple DPPH (2,2-diphenyl-1-picrylhydrazyl) radical upon reaction with an antioxidant.

-

ABTS Assay: Measures the reduction of the blue-green ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

-

The activity is determined spectrophotometrically and compared to a standard antioxidant like ascorbic acid.

Conclusion

The glycosides found within the Angelica genus, encompassing flavonoid, coumarin, and polysaccharide forms, are a rich source of bioactive molecules with significant therapeutic potential. The evidence strongly supports their roles in neuroprotection, inflammation modulation, and anti-cancer activity through various mechanisms, including enzyme inhibition, modulation of critical cell signaling pathways, and stimulation of the immune system. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. Further investigation is warranted to isolate and characterize novel glycosides, elucidate their precise mechanisms of action, and advance these promising natural compounds through preclinical and clinical development.

References

- 1. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino [mdpi.com]

- 2. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new coumarin glucoside from Angelica pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. In vivo anti-cancer activity of Korean Angelica gigas and its major pyranocoumarin decursin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-cancer activity of Angelica gigas by increasing immune response and stimulating natural killer and natural killer T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two new coumarin glucosides from the roots of Angelica apaensis and their anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Flavonoid Glycosides Isolated from Angelica keiskei -Korean Journal of Food Science and Technology | 학회 [koreascience.kr]

The Elusive Synthesis of prim-O-Glucosylangelicain: A Precursor in Waiting

For Immediate Release

Shanghai, China – December 8, 2025 – Prim-O-Glucosylangelicain, a natural product isolated from the plant Cimicifuga foetida, presents a compelling case of a molecule with recognized potential as a synthetic precursor that remains largely unexplored in synthetic chemistry literature. Despite its availability from natural sources and its classification as a potential building block for more complex molecules, a thorough review of scientific databases reveals a significant gap in the availability of detailed synthetic protocols for its preparation or its utilization in the synthesis of novel derivatives. This lack of published, in-depth technical data presents both a challenge and an opportunity for researchers in drug discovery and natural product synthesis.

This compound is a glycoside, a class of molecules where a sugar molecule is bound to a non-sugar moiety. Such compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. The structural complexity and inherent chirality of these molecules often make them attractive starting points for the development of new therapeutic agents.

While commercial suppliers list this compound and provide basic physicochemical properties, the academic literature is conspicuously silent on its total synthesis or its application as a starting material in multi-step synthetic sequences. Research on Cimicifuga foetida has predominantly focused on the isolation and characterization of its various constituents and the evaluation of the biological activities of crude extracts or other isolated compounds. These studies allude to the potential of its chemical components, yet do not provide the requisite experimental details for synthetic chemists to build upon.

This current void in the scientific literature means that crucial information for any researcher or drug development professional looking to utilize this compound remains unavailable. This includes:

-

Detailed Experimental Protocols: Step-by-step procedures for the chemical synthesis of this compound are not publicly documented. Furthermore, there are no published methods detailing its chemical modification or its use as a precursor to other molecules.

-

Quantitative Data: Key data points for synthetic chemists, such as reaction yields, spectroscopic data (NMR, mass spectrometry) for synthetic intermediates and final products, and optimal reaction conditions, are absent from the available literature.

-

Signaling Pathway Information: While the biological activities of extracts from Cimicifuga foetida have been investigated, the specific molecular targets and signaling pathways modulated by this compound or its derivatives have not been elucidated.

The absence of this foundational synthetic knowledge curtails the ability of the scientific community to fully exploit the potential of this compound. The development of a robust synthetic route would not only provide a reliable and potentially scalable source of the molecule, independent of natural extraction, but would also open the door to the creation of a library of novel derivatives. These derivatives could then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates.

For researchers and drug development professionals, the path forward is clear, albeit challenging. The total synthesis of this compound represents a significant and valuable synthetic challenge. Success in this endeavor would not only be a noteworthy academic achievement but would also provide the essential tools and knowledge for the broader scientific community to begin exploring the therapeutic potential locked within this intriguing natural product and its future derivatives. The field awaits the pioneering work that will transform this compound from a precursor in waiting to a cornerstone of new synthetic and medicinal chemistry endeavors.

A Technical Guide to the Preliminary Cytotoxicity Screening of Prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain, a natural product isolated from Cimicifuga foetida, represents a class of compounds with potential pharmacological activities. A critical initial step in the evaluation of any new compound for therapeutic potential is the assessment of its cytotoxic effects. This technical guide provides a comprehensive overview of a hypothetical preliminary cytotoxicity screening of this compound. It outlines standard experimental protocols, presents illustrative data, and visualizes the experimental workflow and a key signaling pathway potentially involved in its mechanism of action. The methodologies and data herein are intended to provide a robust framework for researchers initiating cytotoxicological studies of novel natural products.

Quantitative Cytotoxicity Data

A preliminary assessment of cytotoxicity is crucial for determining the dose-response relationship of a compound. In this hypothetical study, the half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human cancer cell lines using two distinct cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines after 48 hours of Treatment.

| Cell Line | Cancer Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) |

| HeLa | Cervical Cancer | 25.8 | 35.2 |

| MCF-7 | Breast Cancer | 42.1 | 55.8 |

| A549 | Lung Cancer | 18.5 | 28.9 |

| HepG2 | Liver Cancer | 33.7 | 48.3 |

Experimental Protocols

Detailed and reproducible protocols are fundamental to rigorous scientific investigation. The following sections describe the standard operating procedures for the cytotoxicity assays used in this hypothetical screening.

-

Cell Lines: HeLa (human cervical adenocarcinoma), MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and HepG2 (human hepatocellular carcinoma) cell lines were sourced from ATCC.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells were passaged upon reaching 80-90% confluency.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

-

Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound was prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells was kept below 0.1%. 100 µL of the diluted compound was added to the respective wells. Control wells received medium with 0.1% DMSO.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[3][4][5]

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound in 96-well plates as described in the MTT assay protocol (steps 1 and 2).

-

Controls: Three sets of controls were included:

-

Spontaneous LDH Release: Cells treated with vehicle control (0.1% DMSO).

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

-

Background Control: Culture medium without cells.

-

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the plates were centrifuged at 400 x g for 5 minutes. 50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt, as per the manufacturer's instructions) was added to each well of the new plate.

-

Incubation and Measurement: The plate was incubated at room temperature for 30 minutes, protected from light. The absorbance was then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cytotoxicity was calculated using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 The IC50 value was determined from the dose-response curve.

Visualizations: Workflows and Pathways

Visual representations are essential for understanding complex experimental processes and biological mechanisms. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and a key signaling pathway.

Discussion of Potential Mechanisms

The hypothetical data suggests that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth, and it is frequently hyperactivated in various cancers.[6][7][8] Many natural products exert their anticancer effects by modulating this pathway.

As depicted in Figure 2, the activation of Receptor Tyrosine Kinases (RTKs) by growth factors triggers the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[9] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] This leads to the recruitment and activation of the serine/threonine kinase AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and Bad, a pro-apoptotic protein whose inhibition by AKT prevents apoptosis.[9]

Given its cytotoxic profile, it is plausible that this compound could interfere with key nodes in this survival pathway, such as by inhibiting the phosphorylation and activation of AKT. Further mechanistic studies, such as Western blotting for phosphorylated and total AKT levels, would be required to validate this hypothesis.

Conclusion

This technical guide outlines a foundational approach for the preliminary in vitro cytotoxicity screening of this compound. By employing standard, reproducible assays such as MTT and LDH, it is possible to generate initial dose-response data and calculate IC50 values across various cell lines. The hypothetical data presented herein suggests that this compound possesses cytotoxic properties, warranting further investigation into its mechanism of action, potentially through modulation of critical cell survival pathways like PI3K/AKT. The provided protocols and visualized workflows offer a clear and structured framework for researchers embarking on the preclinical evaluation of novel natural compounds.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. LDH cytotoxicity assay [protocols.io]

- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes & Protocols for the Quantification of Prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain is a coumarin glycoside with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established analytical principles for similar glycosidic compounds, ensuring a robust and reliable approach.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a quantitative analytical method for this compound, based on methods developed for structurally related compounds.[1]

Table 1: HPLC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.75 ng/mL[1] |

| Limit of Detection (LOD) | 0.25 ng/mL |

| Accuracy (% Bias) | Within ± 15% |

| Precision (% RSD) | < 15% |

| Recovery | 85 - 110% |

| Matrix Effect | Minimal |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Acceptable |

Table 2: Optimized Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment ion |

| Dwell Time | 200 ms |

| Collision Energy (CE) | Optimized for specific transition |

| Cone Voltage | Optimized for specific compound |

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is designed for the extraction of this compound from plasma samples.

Materials:

-

Plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient Elution:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-90% B

-

5.0-6.0 min: 90% B

-

6.0-6.1 min: 90-10% B

-

6.1-8.0 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 450°C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor and product ions.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative pharmacokinetics of prim-O-glucosylcimifugin and cimifugin by liquid chromatography-mass spectrometry after oral administration of Radix Saposhnikoviae extract, cimifugin monomer solution and prim-O-glucosylcimifugin monomer solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-MS/MS Protocol for the Detection and Quantification of Prim-O-Glucosylangelicain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the detection and quantification of prim-O-Glucosylangelicain in various matrices, particularly plant extracts. This compound, a naturally occurring coumarin glycoside, has garnered interest for its potential pharmacological activities. The described protocol provides a comprehensive workflow from sample preparation to data acquisition, ensuring reliable and reproducible results for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a furocoumarin glycoside found in certain plant species.[1] Its chemical structure consists of an angelicain core linked to a glucose moiety. The molecular formula is C₂₁H₂₆O₁₁ and it has a molecular weight of 454.4 g/mol .[1] Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and investigation of the biological functions of this compound. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for the analysis of such compounds in complex biological matrices.[2][3] This document provides a detailed protocol for the extraction and subsequent HPLC-MS/MS analysis of this compound.

Experimental

Materials and Reagents

-

Reference standard of this compound (>98% purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Syringe filters (0.22 µm)

Sample Preparation: Extraction from Plant Material

A reliable extraction method is critical for accurate quantification. Based on protocols for similar coumarin glycosides, a methanol-based extraction is recommended.[4][5]

-

Homogenization: Weigh 1 gram of dried and powdered plant material.

-

Extraction: Add 20 mL of 80% aqueous methanol to the sample.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collection: Collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% aqueous methanol to ensure complete recovery.

-

Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 5.0 | 90 |

| 7.0 | 90 |

| 7.1 | 10 |

| 10.0 | 10 |